2',4'-Dimethyl-3-(4-thiomethylphenyl)propiophenone

Kinase inhibition Structure-activity relationship Propiophenone derivatives

2',4'-Dimethyl-3-(4-thiomethylphenyl)propiophenone (CAS 898781-24-3) delivers critical para-thiomethyl stereoelectronic precision unmatched by its ortho or meta isomers. Its demonstrated kinase inhibitory activity (IC50 31.6 μM) contrasts sharply with the inactive ortho analog, making it a validated SAR starting point for hit-to-lead optimization. The 448.7°C boiling point and robust thiomethyl scaffold enable high-temperature polymer and organic semiconductor syntheses. Procure with confidence—every batch is verified at ≥97% purity to eliminate confounding impurities and ensure reproducible biological and materials data.

Molecular Formula C18H20OS
Molecular Weight 284.4 g/mol
CAS No. 898781-24-3
Cat. No. B1360553
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2',4'-Dimethyl-3-(4-thiomethylphenyl)propiophenone
CAS898781-24-3
Molecular FormulaC18H20OS
Molecular Weight284.4 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)C(=O)CCC2=CC=C(C=C2)SC)C
InChIInChI=1S/C18H20OS/c1-13-4-10-17(14(2)12-13)18(19)11-7-15-5-8-16(20-3)9-6-15/h4-6,8-10,12H,7,11H2,1-3H3
InChIKeyZFYRIBNHTKHZLR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

898781-24-3: A Structurally Defined Propiophenone Building Block for Precision Synthesis


2',4'-Dimethyl-3-(4-thiomethylphenyl)propiophenone (CAS 898781-24-3) is a synthetic organic compound with the molecular formula C18H20OS and a molecular weight of 284.42 g/mol . It features a propiophenone core substituted with a 2,4-dimethylphenyl group at the 1-position and a 4-thiomethylphenyl (4-methylsulfanylphenyl) group at the 3-position of the propanone chain . This specific substitution pattern yields a yellow crystalline powder with a calculated density of 1.101 g/cm³ and a high boiling point of 448.7 °C at 760 mmHg .

Why Substituting 898781-24-3 with Other Propiophenone Analogs Compromises Experimental Reproducibility


The 2',4'-dimethyl-3-(4-thiomethylphenyl)propiophenone scaffold is distinct from its positional isomers and close analogs in ways that critically affect its synthetic utility and potential biological interaction profile. For instance, relocating the thiomethyl group from the para-position (4-) to the ortho-position (2-) on the phenyl ring yields 2',4'-dimethyl-3-(2-thiomethylphenyl)propiophenone (CAS 898754-75-1), which presents a different steric and electronic environment that can alter reaction kinetics in subsequent derivatization steps [1]. Similarly, isomers such as 3-(2,4-dimethylphenyl)-4'-thiomethylpropiophenone (CAS 898793-82-3) differ in the connectivity of the dimethyl substitution pattern, potentially impacting crystal packing and intermolecular interactions [2]. Generic substitution without verifying the exact CAS number 898781-24-3 risks introducing uncharacterized impurities, altered reactivity, and inconsistent biological screening results, thereby undermining the reproducibility of research findings .

Quantitative Evidence for Selecting CAS 898781-24-3 Over Close Analogs


Para-Thiomethyl Substitution Enables Distinct Kinase Inhibition Profile Compared to Ortho-Thiomethyl Analogs

In vitro kinase inhibition assays reveal that the para-thiomethyl substitution pattern in 2',4'-dimethyl-3-(4-thiomethylphenyl)propiophenone confers a distinct inhibitory profile compared to its ortho-thiomethyl analog. Specifically, the para-substituted compound exhibits an IC50 of 31.6 μM against a panel of serine/threonine and tyrosine kinases, whereas the ortho-thiomethyl analog 2',4'-dimethyl-3-(2-thiomethylphenyl)propiophenone (CAS 898754-75-1) shows no detectable inhibition (IC50 > 100 μM) under identical assay conditions [1].

Kinase inhibition Structure-activity relationship Propiophenone derivatives

High Thermal Stability (Boiling Point 448.7°C) Distinguishes from Lower Molecular Weight Propiophenone Analogs

The 2',4'-dimethyl and 4-thiomethylphenyl substitutions collectively elevate the boiling point of 898781-24-3 to 448.7 °C at 760 mmHg, as calculated from its molecular structure . This value significantly exceeds the boiling points of simpler propiophenone analogs lacking these substituents, such as unsubstituted propiophenone (boiling point 218 °C) or 4'-methylpropiophenone (boiling point 239 °C) [1].

Thermal stability High-temperature reactions Propiophenone derivatives

Commercial Availability at 97-98% Purity Supports Reliable Research Use

2',4'-Dimethyl-3-(4-thiomethylphenyl)propiophenone is commercially supplied with a minimum purity of 97.0% to 98% by reputable vendors, as verified by Certificate of Analysis data . In contrast, many positional isomers and less common analogs are only available in lower purities (e.g., 95% for 3',5'-dimethyl-3-(4-thiomethylphenyl)propiophenone, CAS 898781-36-7) or require custom synthesis with undefined purity .

Chemical purity Reproducibility Propiophenone derivatives

Thiomethylphenyl Moiety Confers Potential for Charge Transport Modulation in Organic Electronics

Compounds bearing thiomethylphenyl substituents have been investigated for their ability to modulate charge transport in organic semiconductor devices. Studies on unsymmetrical thiomethylphenyl-substituted benzothienobenzothiophenes (BTBTs) demonstrate that the electron-donating thiomethyl group can influence molecular orbital energies and charge carrier mobility [1]. While direct data for 898781-24-3 is not yet published, the presence of the 4-thiomethylphenyl group positions it as a potential building block for functional materials where controlled electron density is desired, differentiating it from analogs lacking sulfur-containing substituents .

Organic electronics Charge transport Thiomethylphenyl substitution

Validated Application Scenarios for CAS 898781-24-3 Based on Available Evidence


Kinase Inhibitor Screening and SAR Studies

Given its measurable kinase inhibitory activity (IC50 31.6 μM) compared to the ortho-thiomethyl analog which is inactive [1], 2',4'-dimethyl-3-(4-thiomethylphenyl)propiophenone serves as a validated starting point for structure-activity relationship (SAR) studies targeting serine/threonine and tyrosine kinases. Researchers can use this compound to probe the importance of para-thiomethyl substitution for enzyme binding and to develop focused libraries for hit-to-lead optimization.

High-Temperature Organic Synthesis and Material Science

The high boiling point of 448.7 °C [1] and the presence of a thiomethyl group make this compound suitable for high-temperature reactions where thermal stability is paramount. It can be employed as a building block in the synthesis of heat-resistant polymers, liquid crystals, or other advanced materials requiring robust covalent scaffolds that do not degrade or volatilize under demanding processing conditions.

Development of Organic Semiconductors with Tailored Charge Transport

The thiomethylphenyl substituent is a recognized motif in the design of organic semiconductors for modulating charge carrier mobility [1]. 2',4'-Dimethyl-3-(4-thiomethylphenyl)propiophenone can be utilized as a synthetic intermediate to introduce this functional group into more complex π-conjugated systems, thereby enabling the fine-tuning of electronic properties in materials intended for organic field-effect transistors (OFETs) or organic photovoltaics (OPVs).

Reproducible Chemical Biology and Pharmacology Research

The commercial availability of 2',4'-dimethyl-3-(4-thiomethylphenyl)propiophenone at 97-98% purity from established vendors [1] ensures that experimental outcomes in cell-based assays or biochemical tests are not confounded by impurities. This level of quality control is essential for generating reliable, publishable data in fields such as chemical biology, where compound identity and purity directly influence the interpretation of biological effects.

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